molecular formula C8H16ClN B2551431 (1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride CAS No. 2174002-50-5

(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride

Cat. No.: B2551431
CAS No.: 2174002-50-5
M. Wt: 161.67
InChI Key: RNEATHYJGPHRLJ-WLYNEOFISA-N
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Description

(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride: is a bicyclic amine compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and pharmacology. The compound is characterized by its rigid bicyclic framework, which imparts specific stereochemical properties.

Scientific Research Applications

(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-2-Azabicyclo[331]nonane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of (1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of (1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-Azabicyclo[3.3.1]nonane;hydrochloride
  • (1S,5S)-9-Azabicyclo[3.3.1]nonane;hydrochloride
  • (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one

Uniqueness

(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where specific stereochemical configurations are required.

Properties

IUPAC Name

(1S,5R)-2-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-8(3-1)6-7;/h7-9H,1-6H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEATHYJGPHRLJ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC(C1)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CCN[C@@H](C1)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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